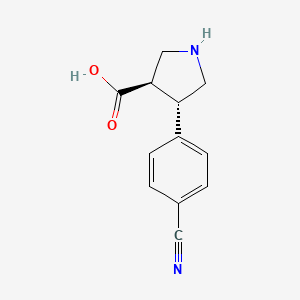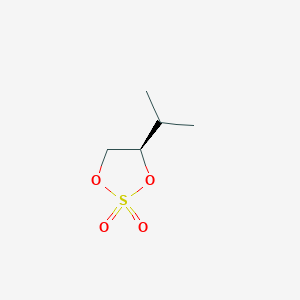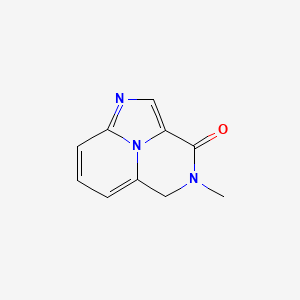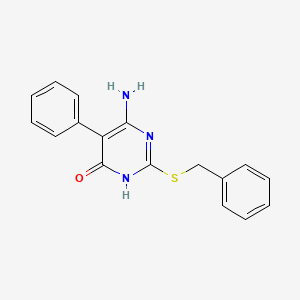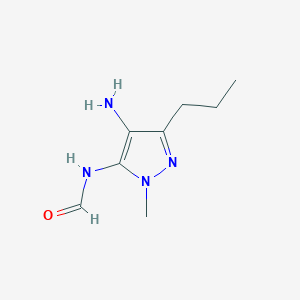![molecular formula C19H16N6O3S2 B13824285 4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B13824285.png)
4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid is a complex organic compound with a unique structure that includes a benzothiophene ring, a tetrazole ring, and a benzoic acid moiety
準備方法
The synthesis of 4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction.
Formation of the Tetrazole Ring: The tetrazole ring is formed by reacting an appropriate precursor with sodium azide.
Coupling Reactions:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反応の分析
4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid involves its interaction with specific molecular targets. The cyano group and the tetrazole ring are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity. The benzothiophene ring may also play a role in stabilizing these interactions through π-π stacking or hydrophobic interactions.
類似化合物との比較
Similar compounds to 4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid include:
4-(5-Cyano-{4-(fur-2-yl)}tetrazol-1-yl)benzoic acid: This compound has a similar structure but with a furan ring instead of a benzothiophene ring.
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide: This compound shares the benzothiophene and cyano groups but has a benzimidazole ring instead of a tetrazole ring.
2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate: This compound has a different core structure but includes cyano and benzoic acid moieties.
The uniqueness of this compound lies in its combination of functional groups and rings, which confer specific chemical and biological properties.
特性
分子式 |
C19H16N6O3S2 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
4-[5-[2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C19H16N6O3S2/c20-9-14-13-3-1-2-4-15(13)30-17(14)21-16(26)10-29-19-22-23-24-25(19)12-7-5-11(6-8-12)18(27)28/h5-8H,1-4,10H2,(H,21,26)(H,27,28) |
InChIキー |
ZGZFWRGBZDOTKB-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NN=NN3C4=CC=C(C=C4)C(=O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B13824202.png)
![1-(2,6-dimethylphenyl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;hydrochloride](/img/structure/B13824207.png)
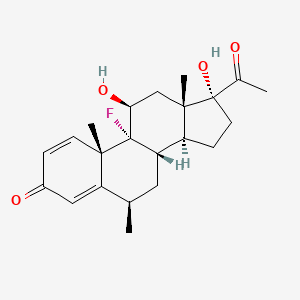
![6,8-dichloro-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B13824213.png)
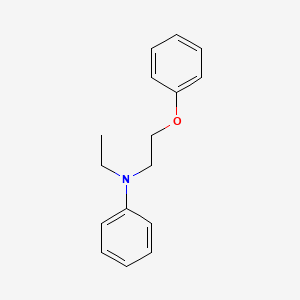
![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B13824239.png)
![2-chloro-N'-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide](/img/structure/B13824247.png)
![Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13824248.png)

